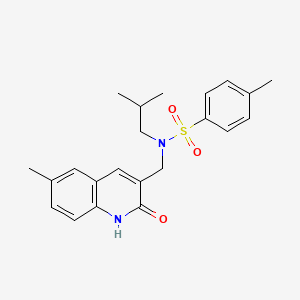

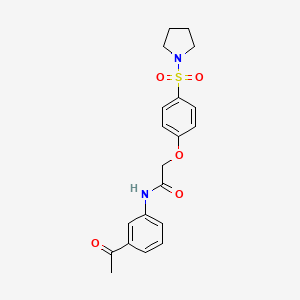

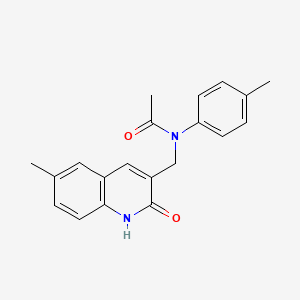

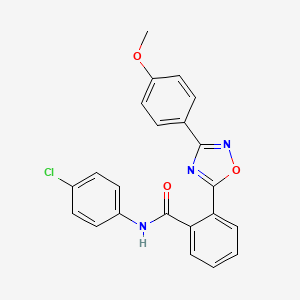

(2-hydroxy-7-methylquinolin-3-yl)methyl 3,4,5-trimethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-hydroxy-7-methylquinolin-3-yl)methyl 3,4,5-trimethoxybenzoate is a chemical compound with potential applications in scientific research. It is a derivative of quinoline and benzoate, two chemical classes that have been extensively studied for their biological activities.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Quinoline derivatives, including our compound of interest, have gained prominence as essential scaffolds in drug discovery. Their versatile chemical structure allows for functionalization, making them valuable for lead optimization. Researchers have synthesized various quinoline analogues using classical protocols like Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to their construction and functionalization .

Cancer Research

Quinoline-based compounds exhibit promising anti-cancer properties. They interfere with cancer cell proliferation, angiogenesis, and metastasis. Our compound’s unique structure may offer targeted inhibition of specific pathways involved in tumorigenesis.

Neurological Disorders

Quinolines have potential neuroprotective effects. Researchers explore their role in treating neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s. The compound’s ability to modulate neurotransmitter systems and oxidative stress pathways is of interest .

Infectious Diseases

Quinolines demonstrate antimicrobial activity against bacteria, viruses, and parasites. They inhibit enzymes crucial for pathogen survival. Our compound’s hydroxyl functional group may enhance its efficacy against specific pathogens .

Antioxidant and Anti-Inflammatory Properties

The phenolic structure shared by quinolines contributes to their antioxidant and anti-inflammatory effects. These properties are relevant for combating oxidative stress and chronic inflammatory conditions .

Cardiovascular Applications

Quinolines may impact cardiovascular health by modulating ion channels, receptors, and vascular tone. Their vasorelaxant properties make them potential candidates for managing hypertension and related disorders .

properties

IUPAC Name |

(7-methyl-2-oxo-1H-quinolin-3-yl)methyl 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-12-5-6-13-8-15(20(23)22-16(13)7-12)11-28-21(24)14-9-17(25-2)19(27-4)18(10-14)26-3/h5-10H,11H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSQSHSNQZSESQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)COC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

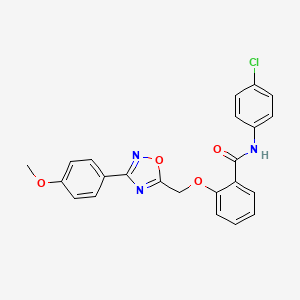

![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7689193.png)